molecular formula C24H22N2O4S2 B12187222 N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12187222
M. Wt: 466.6 g/mol
InChI Key: FBSWCQZOIJZBHA-UHFFFAOYSA-N
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Description

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a furan ring, a cyclopenta[b]thiophene ring, and an oxathiine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps:

    Formation of the Furan-2-ylmethyl Carbamoyl Intermediate: This step involves the reaction of furan-2-ylmethylamine with a suitable carbamoyl chloride under basic conditions to form the furan-2-ylmethyl carbamoyl intermediate.

    Cyclopenta[b]thiophene Ring Formation: The intermediate is then reacted with a cyclopentadiene derivative in the presence of a thiophene-forming reagent to form the cyclopenta[b]thiophene ring.

    Oxathiine Ring Formation: The final step involves the reaction of the cyclopenta[b]thiophene intermediate with a phenyl-substituted oxathiine precursor under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution Products: Substituted derivatives with new functional groups replacing hydrogen atoms on the furan or thiophene rings.

Scientific Research Applications

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: The parent compound.

    N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid: A derivative with a carboxylic acid group.

    This compound methyl ester: A derivative with a methyl ester group.

Uniqueness

This compound stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H22N2O4S2

Molecular Weight

466.6 g/mol

IUPAC Name

N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C24H22N2O4S2/c27-22(25-14-16-8-5-11-29-16)19-17-9-4-10-18(17)32-24(19)26-23(28)20-21(31-13-12-30-20)15-6-2-1-3-7-15/h1-3,5-8,11H,4,9-10,12-14H2,(H,25,27)(H,26,28)

InChI Key

FBSWCQZOIJZBHA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4=C(SCCO4)C5=CC=CC=C5

Origin of Product

United States

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